![molecular formula C21H16ClNO5 B129657 5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride CAS No. 141749-41-9](/img/structure/B129657.png)

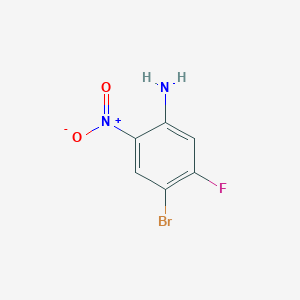

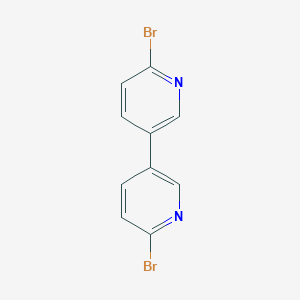

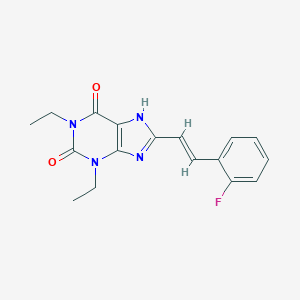

5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Synthesis and Characterization

- A study focused on synthesizing and characterizing similar xanthene derivatives, emphasizing their high yield and efficient production methods. The synthesized compounds were analyzed using spectroscopic methods like NMR, infrared, and MS data (Arrousse et al., 2020).

Application in Corrosion Inhibition

- Researchers have evaluated xanthene derivatives' effectiveness as corrosion inhibitors. They found that these compounds could significantly inhibit corrosion in acidic environments, offering a non-toxic and eco-friendly solution (Arrousse et al., 2021).

Fluorogenic Active-Site Titration

- A paper detailed the use of a similar compound in the active-site titration of serine proteases. This compound proved to be highly sensitive and could be used in stoichiometric ratios of unity or less, making it a useful tool in protease research (Green, 1985).

Development of Fluorescent Probes

- Another application includes the development of a novel fluorescent probe designed for detecting cysteine levels in milk and water samples. This probe showed an increase in fluorescence intensity and color change in the presence of cysteine, indicating its potential as a visual sensor for cysteine detection (Wang et al., 2018).

Pharmaceutical Research

- In pharmaceutical research, analogous compounds have been synthesized and evaluated for their potential as central nervous system agents, demonstrating significant activity in certain tests related to antidepressant properties (Martin et al., 1981).

Safety And Hazards

This would involve a review of the compound’s safety profile, including any known hazards associated with its handling or use, and any safety precautions that should be taken.

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Please note that the availability of this information would depend on the extent to which the compound has been studied. For lesser-known compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be able to provide a more detailed analysis.

properties

IUPAC Name |

6-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5.ClH/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21;/h1-9,23-24H,10,22H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSLEJZHHOQFSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619007 |

Source

|

| Record name | 5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride | |

CAS RN |

141749-41-9 |

Source

|

| Record name | 5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)